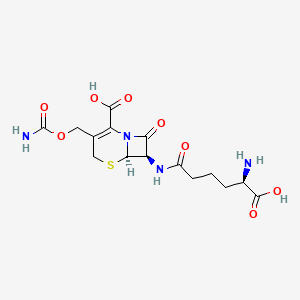

O-Carbamoyl-deacetylcephalosporin C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

O-Carbamoyl-deacetylcephalosporin C is a peptide.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

O-Carbamoyl-deacetylcephalosporin C has demonstrated significant antimicrobial properties, especially against Gram-positive and Gram-negative bacteria.

Case Studies

- Study on Streptomyces clavuligerus : Research indicated that this compound serves as a substrate for specific enzymes in the biosynthetic pathway of cephamycin C, showcasing its utility in generating novel antibiotics .

- Antibiotic Efficacy : In vitro studies have shown that this compound exhibits potent activity against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential in treating difficult infections .

Biochemical Research

The compound's role in biochemical pathways has been extensively studied, particularly regarding its interactions with various enzymes involved in β-lactam biosynthesis.

Enzymatic Reactions

- DAOCS Activity : this compound is utilized as a substrate by deacetoxycephalosporin C synthase (DAOCS), which catalyzes critical oxidative rearrangements necessary for cephalosporin production .

- Oxidative Modifications : Studies have shown that the compound undergoes hydroxylation and other modifications that enhance its antimicrobial activity and broaden its spectrum against pathogens .

Pharmaceutical Development

The pharmaceutical industry is increasingly interested in derivatives of this compound for developing new antibiotics.

Formulation Innovations

- Combination Therapies : Research indicates that combining this compound with other antibiotics can enhance efficacy and reduce resistance development. For instance, studies have explored its synergistic effects when paired with aminoglycosides against resistant bacterial strains .

- Novel Drug Design : The structural characteristics of this compound make it a candidate for further modifications aimed at improving pharmacokinetics and reducing toxicity while maintaining antimicrobial potency .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.5 µg/mL | |

| Escherichia coli | 1 µg/mL | |

| Pseudomonas aeruginosa | 2 µg/mL |

Table 2: Enzymatic Pathways Involving this compound

Analyse Chemischer Reaktionen

Carbamoylation of Deacetylcephalosporin C (DAC)

OCDAC is synthesized via enzymatic carbamoylation of deacetylcephalosporin C (DAC), a precursor in cephamycin biosynthesis.

Enzymatic Mechanism

-

Catalyst : 3-Hydroxymethyl ceph-3-em O-carbamoyltransferase (CmcH) transfers a carbamoyl group from carbamoyl phosphate to DAC .

-

Reaction :

DAC+Carbamoyl phosphateCmcHOCDAC+Phosphate -

Evidence : In vitro assays with purified CmcH from N. lactamdurans confirmed carbamoyltransferase activity .

Table 1: Key Enzymatic Reactions Involving OCDAC

| Reaction | Enzyme | Organism | Product | Reference |

|---|---|---|---|---|

| Carbamoylation of DAC | CmcH | N. lactamdurans | OCDAC | |

| Hydroxylation of OCDAC | CmcI | N. lactamdurans | 7α-Hydroxy-OCDAC | |

| Methylation of 7α-OH-OCDAC | CmcJ | N. lactamdurans | Cephamycin C |

Hydroxylation at C-7 Position

OCDAC undergoes hydroxylation to form 7α-hydroxy-O-carbamoyl-deacetylcephalosporin C, a precursor to methoxycephalosporins.

Catalytic Pathway

-

Enzyme : OCDAC hydroxylase (CmcI), a cytochrome P450-dependent monooxygenase .

-

Reaction :

OCDAC+O2+NADPHCmcI7 Hydroxy OCDAC+H2O+NADP+ -

Structural Confirmation : The product was identified via LC-MS (m/z = 431.4) .

Table 2: Enzymes and Substrates in OCDAC Modifications

| Enzyme | Substrate | Cofactor | Product |

|---|---|---|---|

| CmcI | OCDAC | O₂, NADPH | 7α-Hydroxy-OCDAC |

| CmcJ | 7α-Hydroxy-OCDAC | SAM | Cephamycin C |

Biotechnological Implications

Eigenschaften

CAS-Nummer |

60831-57-4 |

|---|---|

Molekularformel |

C15H20N4O8S |

Molekulargewicht |

416.4 g/mol |

IUPAC-Name |

(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C15H20N4O8S/c16-7(13(22)23)2-1-3-8(20)18-9-11(21)19-10(14(24)25)6(4-27-15(17)26)5-28-12(9)19/h7,9,12H,1-5,16H2,(H2,17,26)(H,18,20)(H,22,23)(H,24,25)/t7-,9-,12-/m1/s1 |

InChI-Schlüssel |

LSRDVUINCBDNAZ-JWKOBGCHSA-N |

SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)COC(=O)N |

Isomerische SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)C(=O)O)COC(=O)N |

Kanonische SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)COC(=O)N |

Synonyme |

(7-(5-amino-5-carboxyvaleramido)-3-carbamoyloxymethyl-3-cephem-4-carboxylic acid) A16886A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.